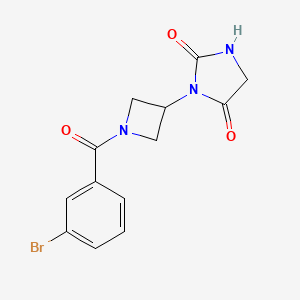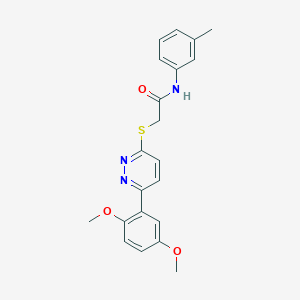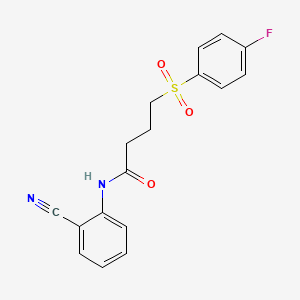
1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one, commonly known as 4F-MDMB-BICA, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body. 4F-MDMB-BICA has gained popularity among researchers due to its high potency and selectivity, which make it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
Mécanisme D'action
4F-MDMB-BICA exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. These receptors are part of the endocannabinoid system, which plays a critical role in regulating various physiological processes such as pain sensation, appetite, mood, and immune function. By activating these receptors, 4F-MDMB-BICA can modulate the activity of the endocannabinoid system and produce a wide range of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4F-MDMB-BICA are diverse and complex, and depend on a variety of factors such as dose, route of administration, and individual variability. Some of the most commonly reported effects include analgesia, sedation, euphoria, and altered sensory perception. 4F-MDMB-BICA has also been shown to have anti-inflammatory and neuroprotective properties, which may have therapeutic implications for a variety of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4F-MDMB-BICA as a research tool is its high potency and selectivity, which make it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, its high potency also poses a risk for potential toxicity and adverse effects, which must be carefully monitored and controlled. Additionally, the synthesis of 4F-MDMB-BICA requires specialized equipment and expertise, which may limit its availability and accessibility for some researchers.
Orientations Futures
There are several potential future directions for research on 4F-MDMB-BICA and its applications in medicine and science. One area of interest is the development of novel cannabinoid-based therapies for various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of 4F-MDMB-BICA, which may provide insights into its safety and efficacy as a therapeutic agent. Finally, further research is needed to better understand the mechanisms underlying the effects of 4F-MDMB-BICA on the endocannabinoid system and its role in various physiological processes.
Méthodes De Synthèse
The synthesis of 4F-MDMB-BICA involves several steps, including the reaction of 4,4-difluoropiperidine with 2,2-dimethyl-1,3-propanediol and subsequent oxidation and amidation reactions. The final product is obtained as a white powder, which can be further purified using various chromatographic techniques. The synthesis of 4F-MDMB-BICA requires specialized equipment and expertise, and should only be performed by trained professionals in a controlled laboratory setting.
Applications De Recherche Scientifique
4F-MDMB-BICA has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders such as epilepsy, multiple sclerosis, and chronic pain. It has also been investigated for its potential as an anti-inflammatory agent and as a tool for studying the endocannabinoid system and its role in various physiological processes.
Propriétés
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO/c1-4-10(2,3)9(15)14-7-5-11(12,13)6-8-14/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBJMWPZYCAQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)
![N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2761143.png)

![N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761147.png)
![Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2761149.png)


![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2761152.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2761159.png)

